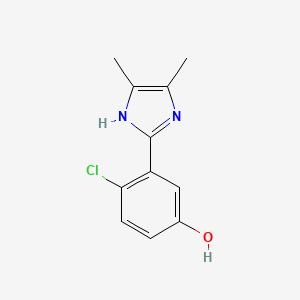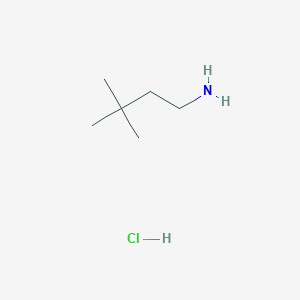![molecular formula C16H17Cl2NO B1389448 5-Chloro-N-[2-(4-chlorophenoxy)propyl]-2-methylaniline CAS No. 1040685-11-7](/img/structure/B1389448.png)
5-Chloro-N-[2-(4-chlorophenoxy)propyl]-2-methylaniline
Overview
Description
5-Chloro-N-[2-(4-chlorophenoxy)propyl]-2-methylaniline is an organic compound with a complex structure that includes chloro, phenoxy, and aniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[2-(4-chlorophenoxy)propyl]-2-methylaniline typically involves multiple steps. One common method is the reaction of 5-chloro-2-methylaniline with 4-chlorophenoxypropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[2-(4-chlorophenoxy)propyl]-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups (if present) to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
5-Chloro-N-[2-(4-chlorophenoxy)propyl]-2-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-N-[2-(4-chlorophenoxy)propyl]-2-methylaniline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(4-chlorophenoxy)phenol: Similar in structure but with different functional groups.
5-Chloro-2-(2,4-dichlorophenoxy)phenol: Contains additional chlorine atoms, leading to different chemical properties.
Uniqueness
5-Chloro-N-[2-(4-chlorophenoxy)propyl]-2-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
5-chloro-N-[2-(4-chlorophenoxy)propyl]-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO/c1-11-3-4-14(18)9-16(11)19-10-12(2)20-15-7-5-13(17)6-8-15/h3-9,12,19H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBASFOIAXFQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCC(C)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dichloro-N-[2-(2,5-dimethylphenoxy)-propyl]aniline](/img/structure/B1389366.png)
![2-Ethyl-6-methyl-N-[2-(3-methylphenoxy)propyl]-aniline](/img/structure/B1389367.png)
![N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389369.png)
![N-[4-(Tert-butyl)benzyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389370.png)
![N-[4-(Heptyloxy)benzyl]-3-isobutoxyaniline](/img/structure/B1389371.png)
![N-(3-Chloro-4-methylphenyl)-N-[2-(4-methylphenoxy)propyl]amine](/img/structure/B1389376.png)
![N-[4-(Heptyloxy)benzyl]-2-methoxyaniline](/img/structure/B1389377.png)



![1-[5-Bromo-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1389382.png)


![[4-(Isopentyloxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389388.png)
